6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid

Catalog No.
S14586604
CAS No.
M.F
C7H11NO3
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid

Product Name

6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid

IUPAC Name

6-amino-2-oxaspiro[3.3]heptane-6-carboxylic acid

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C7H11NO3/c8-7(5(9)10)1-6(2-7)3-11-4-6/h1-4,8H2,(H,9,10)

InChI Key

PVDOFUMDRKJBGJ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C(=O)O)N)COC2

6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid is a unique compound with the molecular formula C7H12N2O2C_7H_{12}N_2O_2 and a molecular weight of approximately 156.18 g/mol. It features a spirocyclic structure, which includes a carboxylic acid functional group and an amino group, making it an interesting candidate for various chemical and biological applications. The compound's structure is characterized by its rigid framework, which can influence its reactivity and interactions with biological systems .

The chemical reactivity of 6-amino-2-oxaspiro[3.3]heptane-6-carboxylic acid is primarily centered around its functional groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amidation: The amino group can form amides with carboxylic acids or activated carboxylic acid derivatives.
  • Reduction: The compound can undergo reduction reactions to yield amines or alcohols, depending on the conditions applied.

These reactions are significant in organic synthesis, allowing for the modification and derivation of the compound into more complex structures.

6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid exhibits potential biological activity due to its structural resemblance to natural amino acids such as ornithine and gamma-aminobutyric acid (GABA). Its rigid structure may enhance selectivity as a ligand for various biological targets, including enzymes involved in amino acid metabolism. This compound has been shown to influence cellular signaling pathways and gene expression, potentially impacting cellular metabolism and activity .

The synthesis of 6-amino-2-oxaspiro[3.3]heptane-6-carboxylic acid typically involves the construction of spirocyclic frameworks through ring closure reactions. Notable methods include:

  • Ring Closure Reactions: Utilizing 1,3-bis-electrophiles and 1,1-C- or 1,1-N-bis-nucleophiles to construct the spirocyclic scaffold.
  • Biocatalytic Methods: Employing ketoreductase-mediated reductions to achieve desymmetrization of prochiral derivatives, which can yield high enantiomeric purity.

These synthetic routes are valuable for accessing this compound and its derivatives for further research and application.

The applications of 6-amino-2-oxaspiro[3.3]heptane-6-carboxylic acid span various fields:

  • Organic Synthesis: It serves as a building block for constructing more complex molecules in medicinal chemistry.
  • Drug Development: Its structural features make it a candidate for developing peptidomimetic drugs due to its ability to mimic natural amino acids.
  • Biochemical Research: The compound can be used to study enzyme mechanisms and protein interactions, contributing to advancements in biochemistry and pharmacology .

Interaction studies reveal that 6-amino-2-oxaspiro[3.3]heptane-6-carboxylic acid may interact with various biomolecules, including enzymes and receptors. Its rigid structure allows for precise binding interactions, potentially leading to inhibition or activation of specific biochemical pathways. For instance, it may act as a substrate or inhibitor for aminotransferases involved in amino acid metabolism .

Several compounds share structural similarities with 6-amino-2-oxaspiro[3.3]heptane-6-carboxylic acid:

Compound NameStructure FeaturesUnique Aspects
6-Amino-2-thiaspiro[3.3]heptane-6-carboxylic acidContains sulfur in the spirocyclic frameworkPotentially different biological activity due to sulfur presence
2-Oxaspiro[3.3]heptane-6-carboxylic acidLacks the amino groupMay exhibit different reactivity patterns
6-Amino-2-methylspiro[3.3]heptane-6-carboxylic acidMethyl substitution at the spiro centerAlters steric properties compared to the original compound

Uniqueness: The presence of both an amino group and a carboxylic acid group in 6-amino-2-oxaspiro[3.3]heptane-6-carboxylic acid enhances its potential as a versatile building block in drug design compared to other similar compounds, which may lack one of these functional groups or possess different substituents that alter their biological activity or chemical reactivity .

This detailed overview highlights the significance of 6-amino-2-oxaspiro[3.3]heptane-6-carboxylic acid in chemical synthesis and biological research, emphasizing its unique structural properties and potential applications in various scientific fields.

XLogP3

-3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

157.07389321 g/mol

Monoisotopic Mass

157.07389321 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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